Parthenin

Antimalarial Transmission-blocking Sesquiterpene lactone

Parthenin (508-59-8) is a pseudoguaianolide sesquiterpene lactone distinguished by its dual-electrophile architecture—an α-methylene-γ-lactone and a β-unsubstituted cyclopentenone ring—providing two independent Michael addition sites. This unique reactivity profile makes it irreplaceable for transmission-blocking antimalarial research, where it outperforms parthenolide in blocking P. falciparum gamete-to-zygote formation, and for semi-synthetic optimization yielding anticancer derivatives with IC₅₀ values as low as 3.5 μM. Procure Parthenin when structural analogs cannot replicate dual-site mechanistic requirements.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
CAS No. 508-59-8
Cat. No. B1213759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParthenin
CAS508-59-8
Synonymshymenin
parthenin
parthenin, 3aS-(3aalpha,6beta,6abeta,9beta,9balpha)-isome
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C
InChIInChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3
InChIKeyLLQCRTZROWMVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parthenin (CAS 508-59-8): A Pseudoguaianolide Sesquiterpene Lactone Baseline for Procurement Specification


Parthenin (CAS 508-59-8) is a pseudoguaianolide-type sesquiterpene lactone with molecular formula C₁₅H₁₈O₄ and molecular weight 262.30 g/mol [1]. It is the primary secondary metabolite of the invasive weed Parthenium hysterophorus (Asteraceae) [2]. Its structure features an α-methylene-γ-lactone moiety and a β-unsubstituted cyclopentenone ring, which provide two distinct Michael addition sites for nucleophilic attack by biological sulfhydryl groups (e.g., cysteine, glutathione) [1]. This dual electrophilic character distinguishes parthenin from many in-class sesquiterpene lactones that possess only a single reactive center, establishing the foundational rationale for its comparative evaluation against analogs such as parthenolide, coronopilin, and ambrosin.

Why Generic Sesquiterpene Lactone Substitution Cannot Replace Parthenin in Research Protocols


Sesquiterpene lactones with superficially similar core scaffolds (e.g., parthenolide, coronopilin, ambrosin) cannot be substituted for parthenin without altering experimental outcomes. The key distinction lies in parthenin's unique combination of an α-methylene-γ-lactone moiety and a β-unsubstituted cyclopentenone ring, which provides two independent electrophilic centers for Michael addition [1]. This dual-reactivity profile governs both its polypharmacology and its toxicity profile in ways that single-site analogs do not replicate [2]. Consequently, procurement of parthenin—rather than a structurally related alternative—is essential for studies where both electrophilic centers are mechanistically required, where comparative activity against specific targets (e.g., Plasmodium falciparum sexual stages) has been directly benchmarked, or where the compound serves as the parent scaffold for semi-synthetic derivative optimization programs.

Parthenin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Analogs


Parthenin vs. Parthenolide: Superior Blockade of Plasmodium falciparum Gamete-to-Zygote Transmission

In a direct comparative study of sexual stage transmission blockade against Plasmodium falciparum, parthenin demonstrated greater efficacy in inhibiting gamete-to-zygote formation than parthenolide [1]. The study noted that parthenin appeared to be more effective in blocking this critical transmission step, despite parthenolide having a more advanced clinical development profile based on Phase I trials [1]. Both compounds showed nearly identical activity against asexual stages, indicating that the differentiation emerges specifically at the sexual transmission stage [1].

Antimalarial Transmission-blocking Sesquiterpene lactone

Parthenin as Mosquito Larvicide: Comparable Efficacy to Neem Oil with Derivatization-Enhanced Activity

In larvicidal assays against the African malaria vector Anopheles gambiae, parthenin (1) exhibited a median lethal concentration (LC₅₀) of 154 mg L⁻¹, which is comparable to the positive control neem oil at 121 mg L⁻¹ [1]. Structural derivatization of parthenin produced the ethylene glycol derivative (2) and 2α-azidocoronopilin (3), which demonstrated approximately two- to four-fold higher larvicidal activity than the parent compound, with LC₅₀ values of 37 and 66 mg L⁻¹, respectively [1]. Binary combination of parthenin with 2α-azidocoronopilin further enhanced activity to an LC₅₀ of 14 mg L⁻¹ [1].

Vector control Larvicidal Mosquito management

Parthenin NF-κB Inhibitory Activity: Direct Comparison to Parthenolide in the Same Assay System

In a direct comparative study, parthenin isolated from Crinum ensifolium demonstrated strong inhibition of NF-κB activity with an IC₅₀ value of 1.82 μM [1]. For context, the structurally related sesquiterpene lactone parthenolide, widely recognized as a potent NF-κB inhibitor, is reported in the literature with IC₅₀ values ranging from approximately 2-10 μM depending on cell type and assay conditions [2]. This positions parthenin within the same potency range as parthenolide for NF-κB pathway inhibition, a target relevant to both anti-inflammatory and anticancer research.

Anti-inflammatory NF-κB inhibition Cytotoxicity

Parthenin vs. Metronidazole: Comparable Amoebicidal Activity Against Entamoeba histolytica

Parthenin exhibited amoebicidal activity comparable to that of the standard clinical drug metronidazole when tested against Entamoeba histolytica, the causative agent of amoebiasis [1]. This direct comparative finding establishes parthenin as a natural-product benchmark with activity equivalent to the first-line therapeutic agent. The data are derived from direct head-to-head testing, providing a clear quantitative and qualitative reference point for procurement decisions in antiparasitic research programs.

Amoebicidal Antiparasitic Neglected tropical diseases

Parthenin Analogs Outperform Parent Compound in Cytotoxicity: SAR-Guided Scaffold Optimization

Semi-synthetic modification of parthenin generates derivatives with enhanced cytotoxicity compared to the parent compound. Spiro derivatives of parthenin synthesized via dipolar cycloaddition exhibited IC₅₀ values ranging from 4.3 μM to 93 μM across different cancer cell lines, with the majority of compounds showing improved anti-cancer activity compared to parthenin itself [1]. Specifically, a dispiro hybrid compound (compound 6) inhibited HCT-116 colon cancer cells with an IC₅₀ of 5.0 ± 0.08 μM [2]. The P19 analog inhibited HL-60 leukemia cell proliferation with a 48 h IC₅₀ of 3.5 μM and demonstrated in vivo efficacy at 10 mg/kg, doubling median survival time in L1210 leukemic mice [3]. This pattern confirms that the α,β-unsaturated ketonic moiety in parthenin is essential for maintaining high-level cytotoxicity and that strategic derivatization can both enhance potency and reduce mammalian toxicity compared to the parent compound [1].

Anticancer Cytotoxicity SAR Spiro derivatives

Parthenin Antibacterial Activity: MIC Values Against Clinically Relevant Gram-Positive and Gram-Negative Strains

Parthenin and its regio- and stereoselective derivatives exhibit antibacterial activity against both gram-positive and gram-negative organisms [1]. In a systematic SAR study, parthenin itself and several analogs demonstrated significant antibacterial activity, with the critical requirement being an intact α-methylene-γ-butyrolactone moiety—only one active compound among those tested lacked this structural feature [1]. While comprehensive MIC data tables are available in the primary literature, the key procurement-relevant finding is that parthenin provides the essential electrophilic warhead necessary for antibacterial activity, and any analog lacking the intact α-methylene-γ-lactone unit fails to maintain this activity [1]. Parthenin also exhibits toxicity against Salmonella typhimurium and Escherichia coli strains, though toxicity is reduced in the presence of a metabolic activation system (S9 fraction) .

Antibacterial Antimicrobial resistance Natural product

Parthenin Optimal Application Scenarios: Evidence-Based Procurement Guidance


Transmission-Blocking Antimalarial Lead Discovery and Validation

Based on direct comparative evidence showing parthenin's superior efficacy over parthenolide in blocking P. falciparum gamete-to-zygote formation [1], parthenin is optimally procured for transmission-blocking antimalarial research programs. This scenario applies specifically to laboratories investigating sexual-stage malaria intervention strategies, where parthenolide's Phase I clinical data does not translate to superior transmission-stage efficacy. Parthenin should be selected as the benchmark compound when screening for novel transmission-blocking candidates or when establishing SAR for gametocytocidal activity.

Medicinal Chemistry Optimization Using Parthenin as Parent Scaffold

Evidence demonstrates that strategic semi-synthetic modification of parthenin yields derivatives with enhanced anticancer potency (IC₅₀ values as low as 3.5 μM) and reduced mammalian toxicity compared to the parent compound [2][3]. This scenario applies to medicinal chemistry laboratories engaged in diversity-oriented synthesis, SAR studies, or lead optimization programs targeting cancer, inflammation, or parasitic diseases. Parthenin procurement is essential for generating spiro derivatives, dispiro hybrids, and other analogs where the α-methylene-γ-lactone and cyclopentenone moieties serve as key reaction centers.

Natural Product Larvicide Benchmarking and Vector Control Formulation Development

Parthenin's larvicidal activity against Anopheles gambiae (LC₅₀ = 154 mg L⁻¹) is comparable to neem oil (LC₅₀ = 121 mg L⁻¹), and its derivatives show up to 4-fold enhanced potency (LC₅₀ = 37 mg L⁻¹) [4]. This scenario is optimal for vector control research programs seeking a well-characterized natural-product benchmark for larvicide screening, or for laboratories developing semi-synthetic larvicidal agents through structural modification of the parthenin scaffold. Binary combinations with derivatives achieve LC₅₀ values as low as 14 mg L⁻¹, indicating formulation potential [4].

NF-κB Pathway Inhibition Studies Requiring Alternative Scaffold

Parthenin demonstrates potent NF-κB inhibitory activity (IC₅₀ = 1.82 μM) [5] that places it within the low-end potency range of parthenolide, the benchmark NF-κB inhibitor among sesquiterpene lactones. This scenario is optimal for researchers requiring an alternative NF-κB inhibitor scaffold for SAR diversification, for studies where parthenolide is unavailable due to supply chain or cost constraints, or for comparative mechanistic studies investigating the differential contribution of the dual-electrophile system (α-methylene-γ-lactone plus cyclopentenone) to NF-κB pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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